molecular formula C12H14BrN3 B11842899 6-Bromo-3-(piperidin-4-yl)imidazo[1,2-a]pyridine

6-Bromo-3-(piperidin-4-yl)imidazo[1,2-a]pyridine

Cat. No.: B11842899
M. Wt: 280.16 g/mol
InChI Key: FGDGWRITWJQOIU-UHFFFAOYSA-N
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Description

6-Bromo-3-(piperidin-4-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of a bromine atom and a piperidine ring in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-(piperidin-4-yl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminopyridine with α-bromoketones in the presence of a base. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium persulfate (K2S2O8) and iodine (I2) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(piperidin-4-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have different functional groups attached to the core structure, enhancing their biological and chemical properties.

Scientific Research Applications

6-Bromo-3-(piperidin-4-yl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-3-(piperidin-4-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and piperidine ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound can interfere with signaling pathways and cellular processes, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-3-(piperidin-4-yl)imidazo[1,2-a]pyridine stands out due to the presence of the piperidine ring, which enhances its binding affinity and specificity towards certain biological targets. This structural feature differentiates it from other similar compounds and contributes to its unique biological activities and potential therapeutic applications.

Properties

Molecular Formula

C12H14BrN3

Molecular Weight

280.16 g/mol

IUPAC Name

6-bromo-3-piperidin-4-ylimidazo[1,2-a]pyridine

InChI

InChI=1S/C12H14BrN3/c13-10-1-2-12-15-7-11(16(12)8-10)9-3-5-14-6-4-9/h1-2,7-9,14H,3-6H2

InChI Key

FGDGWRITWJQOIU-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CN=C3N2C=C(C=C3)Br

Origin of Product

United States

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